4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group linked to a piperidine ring, which in turn is substituted with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the introduction of the oxetane moiety. The final step involves the attachment of the pyridine ring via a methoxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Oxetan-3-yl)piperidin-4-ol
- 1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride
- 3-Piperidin-4-yl-propan-1-ol
Uniqueness
4-{[1-(Oxetan-3-yl)piperidin-3-yl]methoxy}pyridine stands out due to its combination of the oxetane, piperidine, and pyridine rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-12(8-16(7-1)13-10-17-11-13)9-18-14-3-5-15-6-4-14/h3-6,12-13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQCGIUINCJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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